molecular formula C15H17NO3 B162098 N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide CAS No. 136944-48-4

N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide

Cat. No. B162098
M. Wt: 259.3 g/mol
InChI Key: HORNXRNFYWPKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide, commonly known as Dihydroxybutilamide (DHBA), is a synthetic chemical compound with a molecular formula of C16H17NO3. DHBA is a member of the naphthalene family and is widely used in scientific research due to its unique chemical properties.

Mechanism Of Action

N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide inhibits the activity of 5-LOX by binding to the enzyme's active site. This prevents the conversion of arachidonic acid to leukotrienes. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide also inhibits the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which contribute to the development of inflammation and cancer.

Biochemical And Physiological Effects

N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has been shown to have anti-inflammatory and anti-cancer effects in various preclinical studies. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has also been shown to reduce inflammation in various animal models of inflammatory diseases, including asthma, rheumatoid arthritis, and colitis.

Advantages And Limitations For Lab Experiments

N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has several advantages for lab experiments. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is a potent inhibitor of 5-LOX and has been shown to have anti-inflammatory and anti-cancer properties in various preclinical studies. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is also relatively easy to synthesize and has a high purity. However, N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has some limitations for lab experiments. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has low water solubility, which makes it difficult to dissolve in aqueous solutions. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide also has low bioavailability, which limits its effectiveness in vivo.

Future Directions

There are several future directions for N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide research. One future direction is to improve the water solubility and bioavailability of N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide. This could be achieved through the development of new formulations or the use of drug delivery systems. Another future direction is to investigate the potential of N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide as a therapeutic agent for various diseases, including cancer, asthma, and inflammatory bowel disease. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide could also be used as a tool compound to study the role of 5-LOX in various diseases. Finally, future research could investigate the potential of N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide as a lead compound for the development of new drugs that target 5-LOX.

Synthesis Methods

N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is synthesized through a series of chemical reactions. The first step involves the reaction of 2-naphthol with butylamine to produce N-butyl-2-naphthol. The second step involves the oxidation of N-butyl-2-naphthol with potassium permanganate to produce N-butyl-6,7-dihydroxynaphthalene-2-carboxylic acid. The final step involves the conversion of N-butyl-6,7-dihydroxynaphthalene-2-carboxylic acid to N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide by reacting it with thionyl chloride and then with ammonia.

Scientific Research Applications

N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is widely used in scientific research due to its unique chemical properties. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is responsible for the production of leukotrienes. Leukotrienes are inflammatory mediators that are involved in various diseases, including asthma, rheumatoid arthritis, and cancer. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has been shown to have anti-inflammatory and anti-cancer properties in various preclinical studies.

properties

CAS RN

136944-48-4

Product Name

N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide

Molecular Formula

C15H17NO3

Molecular Weight

259.3 g/mol

IUPAC Name

N-butyl-6,7-dihydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C15H17NO3/c1-2-3-6-16-15(19)11-5-4-10-8-13(17)14(18)9-12(10)7-11/h4-5,7-9,17-18H,2-3,6H2,1H3,(H,16,19)

InChI Key

HORNXRNFYWPKMB-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC2=CC(=C(C=C2C=C1)O)O

Canonical SMILES

CCCCNC(=O)C1=CC2=CC(=C(C=C2C=C1)O)O

melting_point

194.0 °C

Origin of Product

United States

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